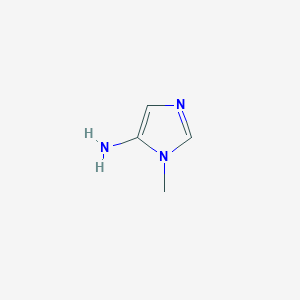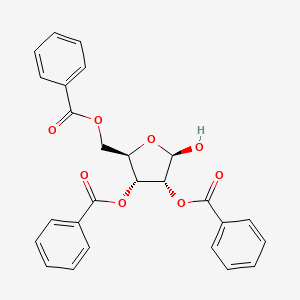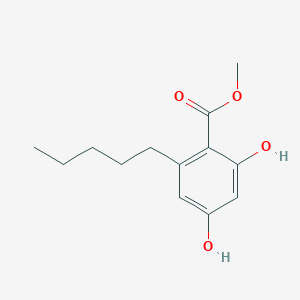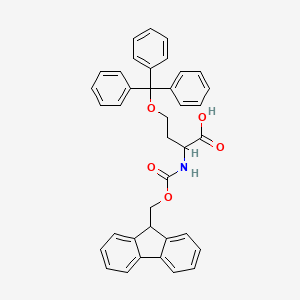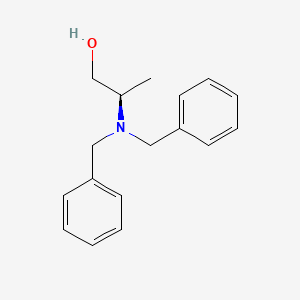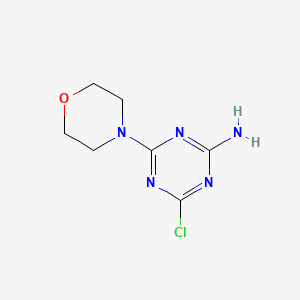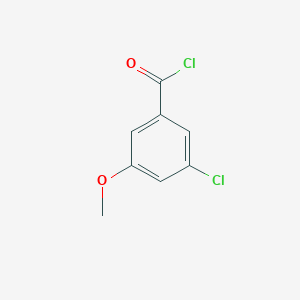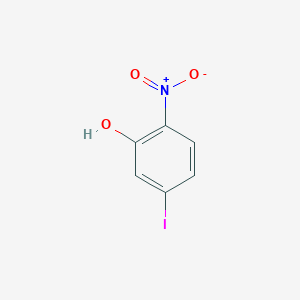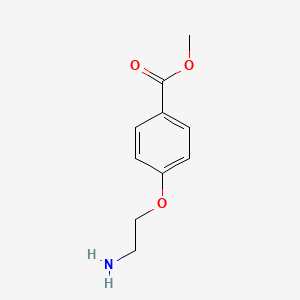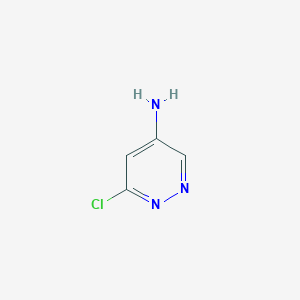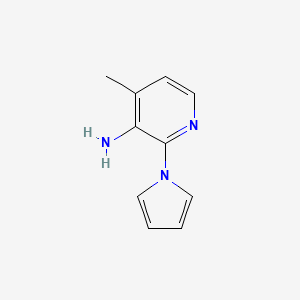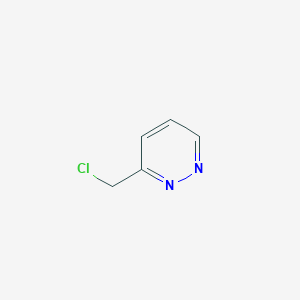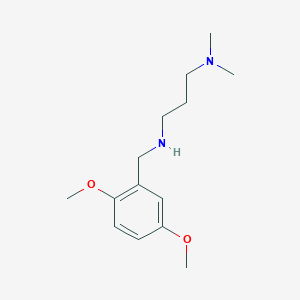
2-Methyl-1,3-thiazole-5-carbonyl chloride
Vue d'ensemble
Description
2-Methyl-1,3-thiazole-5-carbonyl chloride is an organic compound . It has a molecular weight of 161.61 . The IUPAC name for this compound is 4-methyl-1,3-thiazole-5-carbonyl chloride .
Molecular Structure Analysis
The molecular formula of 2-Methyl-1,3-thiazole-5-carbonyl chloride is C5H4ClNOS . The InChI code for this compound is 1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 .Physical And Chemical Properties Analysis
2-Methyl-1,3-thiazole-5-carbonyl chloride is a powder . It has a melting point of 59-63 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Anticancer Applications
A novel series of thiazole and 1,3,4-thiadiazole derivatives were synthesized, showcasing potent anticancer activities. The research utilized derivatives of thiazole, demonstrating a methodical approach to creating compounds with promising anticancer efficacy against specific cell lines, indicating the importance of the thiazole moiety in medicinal chemistry (Gomha et al., 2017).
Chemical Synthesis and Reactivity
The preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride were studied, revealing its potential as an efficient electrophilic reagent capable of undergoing nucleophilic substitution reactions. This work highlights the versatility of thiazole derivatives in synthetic chemistry and their regioselective synthesis capabilities (Turov et al., 2014).
Material Science and Catalysis
In material science, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized bidentate N-heterocyclic carbenes were synthesized. These complexes, featuring modifications of thiazole derivatives, demonstrated efficient catalytic activities in transfer hydrogenation processes. The study emphasizes the role of thiazole derivatives in enhancing catalytic performance through electronic effects of ligands (Li et al., 2011).
Corrosion Inhibition
Thiazole derivatives were also explored as corrosion inhibitors for metals, showcasing high efficacy in protecting cast iron-carbon alloy in acidic environments. This application signifies the potential of thiazole-based compounds in industrial applications, particularly in extending the lifespan of metals exposed to corrosive agents (El-Lateef et al., 2021).
Safety And Hazards
Orientations Futures
Thiazole derivatives have been studied for their wide range of biological activities . They have shown potential in the development of various drugs and biologically active agents . Therefore, future research could focus on exploring the biological activities of 2-Methyl-1,3-thiazole-5-carbonyl chloride and its potential applications in drug development.
Propriétés
IUPAC Name |
2-methyl-1,3-thiazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-7-2-4(9-3)5(6)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHPMHCFMAJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563302 | |
| Record name | 2-Methyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-thiazole-5-carbonyl chloride | |
CAS RN |
60971-72-4 | |
| Record name | 2-Methyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

